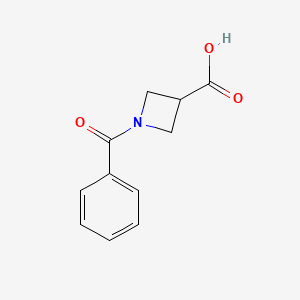

1-Benzoylazetidine-3-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97639-63-9 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Benzoylazetidine 3 Carboxylic Acid

Azetidine (B1206935) Ring Opening and Expansion Reactions

The considerable ring strain inherent in the azetidine core is a primary driver of its reactivity. rsc.org This strain facilitates reactions that involve the cleavage of the four-membered ring, as this relieves the energetic penalty associated with its constrained bond angles. Such transformations are crucial for synthesizing diverse, functionalized acyclic and larger heterocyclic compounds.

The azetidine ring, particularly when activated by the electron-withdrawing N-benzoyl group, is susceptible to attack by various nucleophiles. nih.gov This process is analogous to the well-studied ring-opening reactions of aziridines and epoxides, which are also driven by the release of ring strain. nih.govkhanacademy.orgyoutube.com The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring's methylene (B1212753) carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors within the molecule.

Research on related N-acyl aziridines demonstrates that nucleophiles such as hydropersulfides (RSSH) can effectively open the ring to yield a secondary amide product. nih.gov It is expected that 1-Benzoylazetidine-3-carboxylic acid would undergo similar reactions with a range of strong nucleophiles.

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu-) | Reagent Example | Expected Product Structure |

|---|---|---|

| Hydride | Lithium Aluminum Hydride (LiAlH4) | N-(3-carboxy-4-hydroxybutyl)benzamide |

| Alkoxide | Sodium Methoxide (NaOMe) | N-(3-carboxy-4-methoxybutyl)benzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(3-carboxy-4-(phenylthio)butyl)benzamide |

Note: The table presents hypothetical products based on established principles of azetidine ring-opening chemistry.

Beyond simple ring-opening, azetidine derivatives can undergo rearrangement reactions to form larger, more stable heterocyclic systems. medwinpublishers.com A common transformation involves the expansion of the four-membered azetidine ring into a five-membered pyrrolidine (B122466) ring. This type of rearrangement can be promoted by heat or through the formation of a reactive intermediate, such as an iodomethyl group on the ring, which facilitates intramolecular cyclization via nucleophilic displacement. medwinpublishers.com

For this compound, a hypothetical rearrangement pathway could be initiated by converting the carboxylic acid to a different functional group that could then participate in an intramolecular reaction, leading to a pyrrolidine derivative.

Modifications of the Benzoyl Group

The N-benzoyl group significantly influences the properties and reactivity of the azetidine ring. The amide linkage reduces the nucleophilicity of the nitrogen atom. The aromatic ring of the benzoyl group itself can undergo modification, although its reactivity is affected by the adjacent amide functionality.

The amide group acts as a deactivating group towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. The nitrogen lone pair's delocalization into the carbonyl reduces its ability to donate electron density to the aromatic ring. Consequently, reactions like nitration or halogenation on the benzene (B151609) ring would require harsher conditions than for benzene itself. The substitution would be directed primarily to the meta position relative to the carbonyl group.

Alternatively, the carbonyl of the benzoyl group can be targeted. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide carbonyl to a methylene group (-CH2-). This transformation would convert the this compound into 1-benzylazetidine-3-carboxylic acid, fundamentally altering the electronic nature of the nitrogen substituent from an acyl to an alkyl group.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

The application of metal-catalyzed coupling reactions to derivatives of this compound opens avenues for significant structural diversification. These transformations, primarily leveraging palladium catalysis, can be categorized based on the reactive site of the azetidine derivative, including reactions at the carboxylic acid moiety, C-H bond functionalization of the azetidine ring, and coupling of pre-functionalized azetidines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of azetidine derivatives, these reactions enable the introduction of a wide array of substituents, which is crucial for medicinal chemistry and materials science.

One notable transformation is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids. This reaction, a variant of the Suzuki-Miyaura coupling, surprisingly leads to the formation of 2-aryl azetidines through a migration/coupling mechanism. nih.gov The reaction proceeds via either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation. nih.gov This method highlights the potential for rearrangements and unexpected regioselectivity in strained ring systems under catalytic conditions.

Additionally, the azetidine nitrogen can participate in N-arylation reactions. Palladium-catalyzed cross-coupling of azetidine with aryl bromides has been shown to be a viable method for synthesizing N-arylazetidines without ring cleavage. researchgate.net While the target molecule is already N-benzoylated, this reactivity is relevant for the synthesis of analogs with different N-aryl or N-heteroaryl substituents.

The carboxylic acid group of this compound can be leveraged in decarboxylative coupling reactions, where the carboxylate is replaced by a new substituent. rsc.org This strategy is advantageous as it utilizes a native functional group. Transition metals like palladium, copper, nickel, and silver are commonly employed for such transformations, enabling the formation of C-C, C-N, C-P, and C-S bonds. rsc.org

Another advanced strategy involves the direct functionalization of the azetidine ring through C-H activation. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds can be used to form the azetidine ring itself. acs.org More relevant to the derivatization of the pre-formed ring, palladium-catalyzed β-methylene C–H activation of carboxylic acids can lead to the synthesis of unsaturated derivatives. nih.gov For saturated heterocycles like azetidine, C-H activation can be directed by the carboxylic acid group to introduce aryl substituents at positions beta to the carboxylate. nih.gov

The following tables summarize representative examples of metal-catalyzed coupling reactions applicable to azetidine and carboxylic acid derivatives, providing a basis for the potential transformations of this compound derivatives.

Table 1: Palladium-Catalyzed Migration/Coupling of 3-Iodoazetidines with Aryl Boronic Acids nih.gov

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylazetidine derivative | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)azetidine derivative | 78 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)azetidine derivative | 92 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)azetidine derivative | 75 |

Table 2: Palladium-Catalyzed Cβ–H Arylation of Saturated Heterocyclic Carboxylic Acids nih.gov

Note: The data in the tables are representative examples from the cited literature and illustrate the types of transformations that could be applied to derivatives of this compound.

These studies collectively demonstrate the versatility of metal catalysis in modifying both the azetidine core and its substituents. For this compound, derivatization could involve converting the carboxylic acid to a leaving group (like an iodide) to participate in reactions analogous to the migration/coupling, or direct C-H functionalization at the C4 position, guided by the C3-carboxylic acid. The choice of catalyst, ligands, and reaction conditions is crucial in controlling the regioselectivity and efficiency of these transformations. researchgate.net

1 Benzoylazetidine 3 Carboxylic Acid As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Applications as Peptidomimetic Scaffolds and Unnatural Amino Acid Surrogates.rsc.orgnih.gov

The quest for novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles has propelled the development of peptidomimetics, which mimic the structure and function of natural peptides. nih.gov 1-Benzoylazetidine-3-carboxylic acid serves as an excellent scaffold for the synthesis of unnatural amino acid surrogates, offering a rigid framework that can enforce specific secondary structures. The constrained nature of the azetidine (B1206935) ring helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The incorporation of azetidine-3-carboxylic acid derivatives into peptide sequences has been shown to induce β-turn conformations, a common secondary structure motif crucial for molecular recognition processes. researchgate.net The N-benzoyl group can further influence the conformational preferences and provide additional interactions with target receptors. The stereoselective synthesis of enantiomerically pure N-protected 1,2-diazetidine-3-carboxylic acids has been described, highlighting the utility of these scaffolds in creating novel peptidomimetic building blocks. rsc.org

Table 1: Comparison of Proline and Azetidine-2-carboxylic Acid in Peptides

| Feature | L-Proline | L-Azetidine-2-carboxylic Acid |

| Ring Size | 5-membered | 4-membered |

| Conformational Flexibility | More restricted | More flexible than proline |

| Effect on Peptide Backbone | Induces specific turns | Can perturb normal peptide secondary structure |

| Reference | nih.gov | nih.govnih.gov |

Incorporation into Conformationally Constrained Peptides and Analogues.mdpi.comrsc.orgnih.gov

Conformationally constrained peptides are designed to have reduced flexibility, which can lead to increased potency, selectivity, and metabolic stability compared to their linear counterparts. medchemexpress.com The rigid azetidine ring of this compound makes it an ideal building block for introducing conformational constraints into peptide backbones. nih.gov

Utility in the Design and Synthesis of Functional Molecular Linkers.glpbio.commedchemexpress.com

In recent years, the field of targeted therapeutics has seen the rise of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), both of which rely on a linker to connect a targeting moiety to a payload or an E3 ligase ligand, respectively. medchemexpress.comnih.gov Azetidine-3-carboxylic acid and its derivatives have emerged as valuable components in the design of these linkers. medchemexpress.commedchemexpress.com

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Azetidine-3-carboxylic acid and its derivatives are employed as alkyl chain-based PROTAC linkers. medchemexpress.commedchemexpress.commedchemexpress.com The constrained nature of the azetidine scaffold can help to optimize the distance and orientation between the two ligands, thereby influencing the efficacy of protein degradation. nih.gov

Table 2: Examples of Azetidine-based Linker Components

| Compound | Application | Linker Type | Reference |

| Azetidine-3-carboxylic acid | ADC & PROTAC | Non-cleavable, Alkyl chain-based | medchemexpress.com |

| 1-Boc-azetidine-3-carboxylic acid | ADC & PROTAC | Non-cleavable, Alkyl chain-based | medchemexpress.com |

| Ethyl azetidine-3-carboxylate hydrochloride | ADC & PROTAC | Non-cleavable, Alkyl chain-based | medchemexpress.com |

Integration into Diverse Heterocyclic Systems for Drug Discovery Initiatives.researchgate.netbeilstein-journals.orgmedcraveonline.com

The versatility of the this compound scaffold extends to its use in the synthesis of a wide array of complex heterocyclic systems. The strained four-membered ring can undergo various ring-opening and ring-expansion reactions, providing access to novel molecular architectures for drug discovery. researchgate.net Furthermore, the carboxylic acid functionality can serve as a handle for the introduction of other heterocyclic moieties.

The development of novel synthetic methods to create structurally diverse 2-oxoazetidine-3-carboxylic acid derivatives highlights the utility of the azetidine core in generating medically relevant β-lactam structures. beilstein-journals.org Moreover, the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, is often employed in drug design. nih.gov For instance, tetrazoles are well-known bioisosteres of carboxylic acids and can be incorporated to modulate the properties of the final compound. researchgate.netbeilstein-journals.org The synthesis of new polyheterocyclic molecules derived from medchemexpress.comnih.gov-benzoxazin-3-one showcases the creative strategies employed to generate novel chemical entities with potential therapeutic applications. mdpi.com

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 1 Benzoylazetidine 3 Carboxylic Acid Derivatives

In Vitro Enzyme Inhibition Profiling (e.g., β-lactamases inhibition)

Derivatives of azetidine-2-one, also known as β-lactams, are a cornerstone of antibiotic therapy. The four-membered ring structure is a key pharmacophore in many antibiotics, including penicillins. Research into related structures, such as 2-oxoazetidine-3-carboxylic acid derivatives, is ongoing to explore their potential as enzyme inhibitors. These investigations often focus on β-lactamases, which are enzymes produced by bacteria that provide resistance to β-lactam antibiotics. The study of how modifications to the azetidine (B1206935) ring and its substituents affect the inhibition of these enzymes is a critical area of research in the development of new antimicrobial agents.

Receptor Binding and Modulation Studies (e.g., sphingosine-1-phosphate receptor (S1P) agonists, angiotensin II receptor (AT1 subtype) modulation, glycine (B1666218) receptor agonists)

Derivatives of 1-benzoylazetidine-3-carboxylic acid have been investigated for their ability to interact with and modulate various G protein-coupled receptors (GPCRs), which are important drug targets.

Sphingosine-1-phosphate (S1P) receptor agonists: Certain azetidine derivatives have been identified as potent agonists of the S1P1 receptor. researchgate.netresearchgate.net S1P receptors, particularly S1P1, play a crucial role in regulating lymphocyte trafficking from lymphoid tissues. nih.gov Agonists of this receptor can lead to the sequestration of lymphocytes in lymph nodes, resulting in a reduction of circulating lymphocytes and producing an immunosuppressive effect. researchgate.netnih.gov This mechanism is of significant interest for the treatment of autoimmune diseases like multiple sclerosis. nih.gov For instance, the compound 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic acid was identified as a potent S1P1 agonist with minimal activity at the S1P3 receptor, the latter being associated with cardiovascular side effects. researchgate.net The development of selective S1P1 agonists is a key objective to maximize therapeutic benefit while minimizing off-target effects. researchgate.net

Angiotensin II receptor (AT1 subtype) modulation: The replacement of a carboxylic acid group with various isosteres in drug candidates targeting the angiotensin II AT1 receptor has been a subject of study. This research aims to improve pharmacokinetic properties while maintaining potent receptor antagonism for the treatment of hypertension.

In Vitro Assessment of Antimicrobial Activities (e.g., antibacterial, antitubercular, antifungal)

The antimicrobial potential of compounds derived from or related to this compound has been explored against a range of pathogens.

Antibacterial Activity: Various synthetic derivatives incorporating heterocyclic systems have demonstrated activity against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgnih.govnih.govmdpi.com For example, some 1,3-bis(aryloxy)propan-2-amines have shown minimal inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and Enterococcus faecalis. nih.gov Similarly, novel 1,8-naphthyridine-3-carboxylic acid derivatives have exhibited promising antibacterial properties. mdpi.com The mechanism of action for some of these compounds is suggested to involve the inhibition of essential bacterial enzymes like the cell division protein FtsZ or the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

Antitubercular Activity: Several studies have focused on the development of novel carboxylic acid derivatives with activity against Mycobacterium tuberculosis. For instance, a series of benzothiazolo naphthyridone carboxylic acids were synthesized and evaluated, with one compound showing high potency against multi-drug resistant tuberculosis (MDR-TB) strains in both in vitro and in vivo models. nih.gov Other research has explored furan-based carboxylic acids as inhibitors of salicylate (B1505791) synthase MbtI, an enzyme essential for the mycobacterial siderophore machinery. mdpi.com

Antifungal Activity: The antifungal properties of various carboxylic acid amides and other heterocyclic derivatives have also been investigated. mdpi.comresearchgate.netresearchgate.net Some novel aromatic carboxylic acid amides displayed significant activity against several phytopathogenic fungi, with efficacy comparable to the commercial fungicide boscalid. mdpi.comresearchgate.net Other studies on 1,3-thiazolidin-4-one derivatives showed mild to good fungistatic effects, particularly against Candida albicans. researchgate.net

Below is a table summarizing the antimicrobial activities of selected related compounds.

| Compound Class | Organism(s) | Activity | Reference(s) |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., MRSA) | MICs in the range of 2.5–10 μg/ml | nih.gov |

| Benzothiazolo naphthyridone carboxylic acids | Mycobacterium tuberculosis (including MDR-TB) | MIC as low as 0.04 µM against MTR-TB | nih.gov |

| Aromatic carboxylic acid amides | Phytopathogenic fungi | EC50 values as low as 16.75 µg/mL | mdpi.comresearchgate.net |

| 1,3-Thiazolidin-4-one derivatives | Candida albicans | Mild to good fungistatic effect | researchgate.net |

Investigation of Antiproliferative Activity in Cell-Based Assays

Derivatives containing carboxylic acid functionalities have been the subject of research for their potential as anticancer agents. Studies have evaluated the antiproliferative activity of various heterocyclic compounds bearing a carboxylic acid group against a range of human cancer cell lines.

For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov One compound from this series demonstrated selective inhibition of a human B-cell lymphoma cell line and was shown to cause cell cycle arrest at the G0/G1 interphase. nih.gov Similarly, novel pyrazole-3-carboxylic acid derivatives have been synthesized and screened for their antiproliferative effects against cell lines such as HeLa (human uterus carcinoma), C6 (rat brain tumor), and Vero (African green monkey kidney). researchgate.net Furthermore, certain benzimidazole-5-carboxylic acid derivatives have been shown to induce cell death in leukemic cells. nih.gov

The table below presents examples of antiproliferative activity for related compound classes.

| Compound Class | Cell Line(s) | IC50/Activity | Reference(s) |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines | Potent anti-proliferative activity | nih.gov |

| Pyrazole-3-carboxylic acid derivatives | HeLa, C6, Vero | Dose-dependent antiproliferative activity | researchgate.net |

| Benzimidazole-5-carboxylic acid derivatives | Leukemic cells | Induced cell death | nih.gov |

| N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210, CEM, HeLa, Mia Paca-2 | IC50 values in the low micromolar range | nih.gov |

Elucidation of Molecular Targets and Pathways

The identification of specific molecular targets is crucial for understanding the mechanism of action of this compound derivatives and related compounds.

In the context of S1P receptor modulation, studies have shown that azetidine-containing compounds can act as potent agonists at the S1P1 receptor. researchgate.net The interaction of these agonists with S1P1 leads to receptor internalization and degradation, which in turn prevents lymphocytes from exiting lymph nodes, thereby producing an immunosuppressive effect. researchgate.net

For antimicrobial applications, potential molecular targets have been suggested through computational docking studies and similarity searches. For certain antibacterial compounds, the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI have been identified as likely targets. nih.gov In the realm of antitubercular research, the enzyme salicylate synthase MbtI, which is critical for iron acquisition in Mycobacterium tuberculosis, has been a specific target for inhibition by furan-based carboxylic acid derivatives. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Optimized Biological Performance

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the optimization of lead compounds. nih.gov These analyses involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity and physicochemical properties. nih.govnih.gov

For instance, in the development of STAT3 inhibitors, modifications to a benzoic acid scaffold, including the replacement of the aromatic system with heterocyclic rings or altering substituent positions, were found to significantly impact the compound's in vitro activity. nih.gov Similarly, SAR studies on benzothiazole-phenyl analogs have been conducted to develop multi-target ligands for pain relief.

The replacement of the carboxylic acid group with various isosteres is a common strategy in medicinal chemistry to improve drug-like properties. nih.govnih.gov An extensive SPR study on 35 phenylpropionic acid derivatives, where the carboxylic acid was replaced with different isosteres, provided a framework for how to rationally apply these replacements to modulate physicochemical properties such as acidity (pKa) and permeability, which are critical for oral bioavailability and target engagement. nih.gov

Advanced Characterization and Computational Studies of 1 Benzoylazetidine 3 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR (¹H, ¹³C, ¹⁵N), IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the chemical structure of 1-Benzoylazetidine-3-carboxylic acid. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the non-equivalent protons of the azetidine (B1206935) ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear in the downfield region (typically 7.4-8.2 ppm). The protons on the four-membered azetidine ring would likely resonate in the 2.5-4.5 ppm range, with their specific shifts and coupling patterns revealing their relative stereochemistry. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet far downfield, often between 10-12 ppm. libretexts.org

¹³C NMR: The carbon spectrum would feature characteristic signals for the carbonyl carbons of both the amide and the carboxylic acid, which are significantly deshielded and appear in the 160-180 ppm region. libretexts.orglibretexts.org The aromatic carbons would resonate between 125-140 ppm, while the carbons of the azetidine ring would be found in the more shielded 30-60 ppm range.

¹⁵N NMR: While less common, ¹⁵N NMR could be employed to directly probe the electronic environment of the nitrogen atom within the azetidine ring, providing insight into the effects of the electron-withdrawing benzoyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| Amide Carbonyl (-C=O) | - | 165 - 175 |

| Aromatic Protons (C₆H₅) | 7.4 - 8.2 (m) | 125 - 140 |

| Azetidine CH₂ | 3.5 - 4.5 (m) | 40 - 60 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups and the hydroxyl group. oregonstate.edu A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. echemi.com Two distinct C=O stretching bands would also be visible: one for the amide carbonyl (typically 1650-1690 cm⁻¹) and another for the carboxylic acid carbonyl (typically 1700-1725 cm⁻¹). oregonstate.eduechemi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Amide | C=O stretch | 1650 - 1690 | Strong |

| Aromatic Ring | C-H stretch | ~3030 | Medium |

Mass Spectrometry (MS) provides information on the molecule's mass and fragmentation pattern, further confirming its identity. In electrospray ionization (ESI), the molecule would show a prominent peak for the molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Under electron impact (EI) or tandem MS (MS/MS), the molecule would fragment in predictable ways. A common fragmentation pathway for such compounds is the cleavage of the C-N bond to form a stable acylium ion, in this case, the benzoyl cation (C₆H₅CO⁺) at an m/z of 105. libretexts.org Other fragments corresponding to the loss of CO₂ or the opening of the azetidine ring would also be expected. youtube.com

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not publicly available, this technique would provide invaluable information.

A crystallographic study would reveal:

Precise atom coordinates , allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Conformation of the azetidine ring , determining its degree of puckering, which is a key feature of four-membered rings.

Relative orientation of the benzoyl and carboxylic acid substituents on the azetidine ring (i.e., cis or trans if applicable, though not relevant for the 1,3-substitution pattern).

Intermolecular interactions in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules, a common structural motif for carboxylic acids. researchgate.net These interactions govern the crystal packing and influence the material's physical properties.

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for modeling molecular properties. nih.govnih.gov For this compound, QM calculations can be used to:

Optimize the molecular geometry to find the most stable, lowest-energy conformation of the molecule. This includes predicting the planarity of the amide group and the puckering of the azetidine ring.

Calculate the electronic structure , including the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition properties. nih.gov

Generate a Molecular Electrostatic Potential (MESP) map , which illustrates the charge distribution across the molecule. nih.gov This map would highlight the electron-rich (negative potential) regions, such as the carbonyl oxygens, and the electron-poor (positive potential) regions, like the acidic proton, providing insight into sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Equilibrium and Solution-Phase Behavior

While QM calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a solution environment. nih.gov An MD simulation of this compound in a solvent like water would involve:

Placing the molecule in a simulated box filled with solvent molecules.

Calculating the forces between all atoms and solving Newton's equations of motion to track their movements over a set period.

This approach provides critical insights into:

Conformational flexibility: MD simulations can explore the different conformations the molecule can adopt in solution, such as the rotation around the N-C(O) amide bond and the dynamic puckering of the azetidine ring.

Solvation and hydrogen bonding: The simulation can characterize the interactions between the molecule and the solvent, particularly the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.gov This is crucial for understanding its solubility and behavior in an aqueous environment.

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nih.gov Given that the azetidine scaffold is present in various biologically active compounds, docking studies could be used to explore the therapeutic potential of this compound. beilstein-journals.org The process involves:

Obtaining or generating a 3D structure of the molecule, often from QM geometry optimization.

Selecting a protein target of interest.

Using a docking algorithm to systematically place the ligand into the protein's binding site in numerous possible orientations and conformations.

Employing a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These studies can generate hypotheses about the molecule's potential biological targets and mechanism of action, guiding future experimental validation. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

QM for Spectroscopy: QM methods, such as DFT, can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. nih.gov

Validation: The predicted ¹H and ¹³C NMR spectra and the calculated IR frequencies can be compared directly to the experimental data obtained in section 6.1. A strong correlation between the computed and measured values serves two purposes: it validates the accuracy of the computational model and confirms that the calculated lowest-energy structure is a faithful representation of the molecule's actual structure in solution or the solid state. This integrated approach, combining experimental characterization with theoretical calculations, provides a robust and comprehensive understanding of the molecule's properties.

Future Perspectives and Emerging Research Directions for 1 Benzoylazetidine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a critical goal. For 1-benzoylazetidine-3-carboxylic acid and its derivatives, future synthetic strategies are expected to focus on sustainability, atom economy, and the reduction of hazardous waste.

Key Emerging Methodologies:

Continuous Flow Synthesis: This technology offers a safer, more scalable, and highly reproducible method for the synthesis of azetidine (B1206935) scaffolds. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purity while minimizing solvent usage and by-product formation.

Photocatalysis: Visible-light-mediated photocatalysis, including aza Paternò–Büchi reactions, provides a mild and efficient route for the construction of the azetidine ring. These methods often utilize ambient conditions and avoid the need for harsh reagents, aligning with the principles of green chemistry.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of azetidine-3-carboxylic acid precursors can offer high stereoselectivity and reduce the reliance on traditional, often toxic, catalysts.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the cyclization and functionalization steps involved in the synthesis of azetidine derivatives.

| Methodology | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility; reduced waste. | Applicable for the core azetidine ring formation and subsequent N-benzoylation. |

| Photocatalysis | Mild reaction conditions, high atom economy, use of renewable energy sources. | Could be employed for the [2+2] cycloaddition to form the azetidine ring. |

| Biocatalysis | High stereoselectivity, environmentally benign, operates under mild conditions. | Useful for the enantioselective synthesis of the azetidine-3-carboxylic acid core. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. | Can accelerate both the cyclization and functionalization steps. |

Exploration of Uncharted Biological Targets and Therapeutic Modalities

The rigid azetidine framework of this compound makes it an attractive scaffold for the design of inhibitors for various biological targets. While research on this specific molecule is nascent, the broader class of azetidine-3-carboxylic acid derivatives has shown promise in several therapeutic areas.

Future research could focus on designing analogues of this compound to target:

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element for the active sites of various enzymes. By modifying the benzoyl group and the substitution on the azetidine ring, it is possible to design potent and selective inhibitors for targets such as proteases, kinases, and metabolic enzymes.

Neurological Disorders: Azetidine-3-carboxylic acid derivatives have been investigated as GABA uptake inhibitors. chemimpex.com Further exploration of this compound analogues could lead to novel therapeutics for epilepsy, anxiety, and other neurological conditions.

Oncology: The azetidine scaffold has been successfully incorporated into inhibitors of key cancer targets like STAT3 and CSF-1R. scbt.comresearchgate.net The unique conformation conferred by the 1-benzoyl group could be exploited to design next-generation anticancer agents with improved efficacy and selectivity.

Infectious Diseases: The constrained nature of the azetidine ring can be used to mimic specific peptide conformations, making it a valuable scaffold for developing inhibitors of viral or bacterial enzymes that are crucial for pathogen replication.

Integration into Macrocyclic and Constrained Peptide Chemistry

Macrocyclic and constrained peptides are a promising class of therapeutics that combine the high affinity and specificity of large biologics with the favorable pharmacokinetic properties of small molecules. The incorporation of non-natural amino acids, such as derivatives of azetidine-3-carboxylic acid, is a key strategy to induce specific secondary structures and enhance metabolic stability.

This compound can be envisioned as a valuable building block in this field for several reasons:

Conformational Constraint: The rigid azetidine ring can act as a turn-inducer, pre-organizing the linear peptide precursor for efficient macrocyclization and stabilizing the final cyclic structure in a bioactive conformation, such as a β-turn. rsc.org

Enhanced Proteolytic Stability: The incorporation of this non-natural amino acid can render the resulting peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

Modulation of Physicochemical Properties: The benzoyl group can influence the lipophilicity and membrane permeability of the resulting macrocycle, which are critical parameters for oral bioavailability and cell penetration.

Scaffold for Further Functionalization: While the benzoyl group protects the nitrogen, its removal could allow for late-stage functionalization of the macrocycle, enabling the attachment of imaging agents, targeting moieties, or other functional groups.

Advanced Computational Design of Next-Generation Analogues with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these in silico methods can guide the rational design of new analogues with optimized properties.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. chemimpex.com This can help in identifying key substituents on the benzoyl ring or the azetidine core that are crucial for potency and selectivity.

Molecular Docking: This technique can be used to predict the binding mode of this compound analogues within the active site of a target protein. This information is invaluable for designing new derivatives with improved binding affinity and for understanding the molecular basis of their activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its analogues, both in solution and when bound to a biological target. This can help in assessing the conformational stability of designed molecules and in understanding the energetic contributions to binding.

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can be generated and used to screen virtual libraries for new compounds based on the this compound scaffold.

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| QSAR | To establish a correlation between chemical structure and biological activity. | Predictive models to guide the synthesis of more potent analogues. |

| Molecular Docking | To predict the binding orientation and affinity of ligands to a target protein. | Rational design of derivatives with enhanced target-specific interactions. |

| Molecular Dynamics Simulations | To study the dynamic behavior and stability of the ligand-receptor complex. | Understanding of the binding mechanism and conformational preferences. |

| Pharmacophore Modeling | To identify the essential structural features for biological activity. | Virtual screening of compound libraries to identify novel hits. |

Applications in Chemical Biology and Proteomics Research

Chemical biology and proteomics aim to understand complex biological systems using chemical tools. This compound and its derivatives have the potential to be developed into sophisticated chemical probes for these applications.

Potential Applications:

Activity-Based Protein Profiling (ABPP): An analogue of this compound could be functionalized with a reactive "warhead" and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety). Such a probe could be used to covalently label the active sites of specific enzymes in a complex proteome, allowing for their identification and functional characterization.

Target Identification: A bioactive derivative of this compound could be immobilized on a solid support to create an affinity matrix. This could be used to pull down its protein targets from cell lysates, leading to the identification of novel therapeutic targets.

Proteome-wide Functional Studies: The incorporation of azetidine-based amino acids into proteins can be used to study the effects of structural perturbations on a proteome-wide scale. biorxiv.org Analogues of this compound could be designed to be incorporated into proteins, allowing for the investigation of their impact on protein folding, stability, and interactions.

Development of PROTACs and ADCs: Azetidine-3-carboxylic acid has been utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com The unique structural features of the 1-benzoyl derivative could be exploited to create novel linkers with improved properties for these therapeutic modalities.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzoylazetidine-3-carboxylic acid, and how can purity be optimized?

Answer:

The synthesis typically involves benzoylation of azetidine-3-carboxylic acid derivatives. A common approach is coupling benzoyl chloride with azetidine-3-carboxylic acid under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purity optimization requires careful control of reaction stoichiometry, temperature (0–25°C), and purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Recrystallization from ethanol/water can further enhance purity. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) is critical to confirm ≥95% purity .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- NMR : and NMR (in DMSO-d6 or CDCl3) identify the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and benzoyl aromatic protons (δ ~7.4–8.0 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and carboxylic acid O-H (broad ~2500–3300 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 220.0974 for C _{11}NO). Cross-reference with literature data ensures accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319).

- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335).

- Storage : Store at 2–8°C in airtight containers to minimize degradation.

- Spill Management : Avoid dust generation; clean with damp cloth and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reactivity data for this compound derivatives?

Answer:

- Triangulation : Compare results across multiple methods (e.g., kinetic studies vs. computational modeling).

- Control Experiments : Replicate conditions (solvent, temperature, catalyst) from conflicting studies to identify variables.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of divergent results. Document all parameters meticulously to isolate anomalies .

Advanced: What computational strategies predict the stability of this compound under varying pH conditions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model protonation states and evaluate energy barriers for hydrolysis.

- MD Simulations : Simulate solvation effects in aqueous buffers (pH 1–14) to identify degradation pathways.

- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa (~2.5–3.5) to guide experimental pH adjustments .

Advanced: How does the azetidine ring conformation influence the biological activity of this compound?

Answer:

- X-ray Crystallography : Resolve ring puckering (envelope or twist conformations) to correlate with receptor binding.

- SAR Studies : Modify substituents on the azetidine ring and test in enzyme inhibition assays (e.g., kinase targets).

- Docking Simulations : Use AutoDock Vina to predict interactions with active sites, prioritizing low-energy conformers .

Advanced: What methodologies assess the compound’s stability in long-term storage for reproducibility in assays?

Answer:

- Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Mass Balance Studies : Quantify decomposition products (e.g., benzoic acid via LC-MS).

- Karl Fischer Titration : Track moisture uptake in hygroscopic batches stored at 2–8°C .

Advanced: How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric benzoylation.

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield and ee (enantiomeric excess).

- Inline Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.